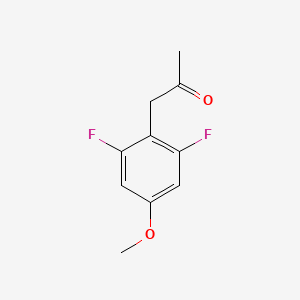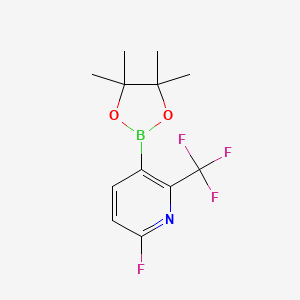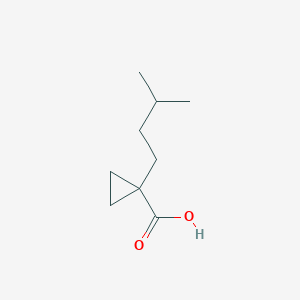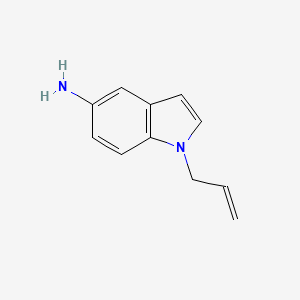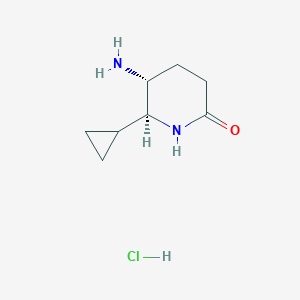![molecular formula C13H12F2O B15324887 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a unique organic compound characterized by its bicyclo[111]pentane core, which is substituted with a phenyl group and two fluorine atoms
Méthodes De Préparation
The synthesis of 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of tri-n-butyltin hydride and azobis(isobutyronitrile) under specific conditions.
Introduction of the phenyl group and fluorine atoms: This step may require the use of specific reagents and conditions to ensure the correct substitution pattern.
Analyse Des Réactions Chimiques
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It may be used in the development of advanced materials with specific characteristics, such as high thermal stability or unique electronic properties.
Mécanisme D'action
The mechanism by which 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one exerts its effects is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways, potentially involving interactions with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
- 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 1-{3-Phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
These compounds share the bicyclo[11
Propriétés
Formule moléculaire |
C13H12F2O |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
1-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H12F2O/c1-9(16)11-7-12(8-11,13(11,14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
NHGNNSOUTHPZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


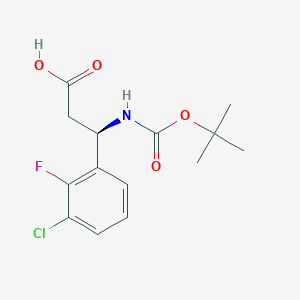
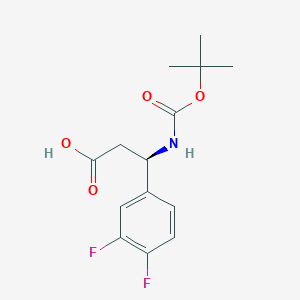
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
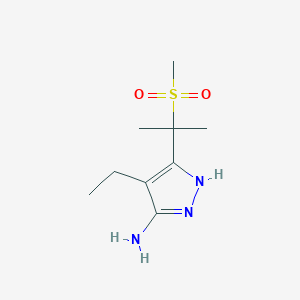
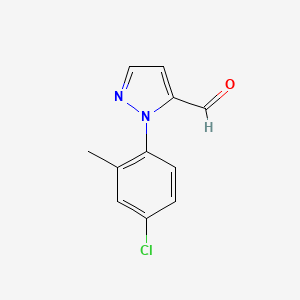
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)
